8-Bromo-6-fluoro-7-methylquinoline-2-carboxylic acid
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Overview
Description
8-Bromo-6-fluoro-7-methylquinoline-2-carboxylic acid is a quinoline derivative that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-fluoro-7-methylquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-fluoro-7-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
8-Bromo-6-fluoro-7-methylquinoline-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-7-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The presence of halogen atoms enhances its binding affinity and selectivity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methylquinoline-3-carboxylic acid
- 8-Bromo-2-methylquinoline
- 7-Fluoro-2-methylquinoline-8-boronic acid
Uniqueness
8-Bromo-6-fluoro-7-methylquinoline-2-carboxylic acid is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H7BrFNO2 |
---|---|
Molecular Weight |
284.08 g/mol |
IUPAC Name |
8-bromo-6-fluoro-7-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H7BrFNO2/c1-5-7(13)4-6-2-3-8(11(15)16)14-10(6)9(5)12/h2-4H,1H3,(H,15,16) |
InChI Key |
FGPSUHLJIRLQKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC(=NC2=C1Br)C(=O)O)F |
Origin of Product |
United States |
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